molecular formula C12H10ClN3O2S2 B2961875 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide CAS No. 1797727-27-5

5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2961875
CAS No.: 1797727-27-5
M. Wt: 327.8
InChI Key: XAJIMQIFFWBTDU-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a bicyclic thiazoloazepinone moiety. The structure combines a chloro-substituted thiophene ring with a seven-membered azepine ring fused to a thiazole ring, conferring unique conformational and electronic properties.

However, specific biological data are absent in the evidence, necessitating extrapolation from structurally similar analogs.

Properties

IUPAC Name

5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S2/c13-8-4-3-7(19-8)10(17)16-12-15-6-2-1-5-14-11(18)9(6)20-12/h3-4H,1-2,5H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJIMQIFFWBTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiazoloazepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and chloro-substituted compounds. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in drug discovery.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could lead to innovative applications in various industrial processes.

Mechanism of Action

The mechanism by which 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to a cascade of biochemical events that result in its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Relevance (Inferred)
Target Compound Thiophene-2-carboxamide + thiazoloazepinone 5-Cl, 4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepine Not provided Enzyme inhibition (hypothesized)
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole-2-carboxamide + thiazolidinone 5-Cl, 3-phenyl, 4-(trifluoromethyl)phenyl Not provided Anti-inflammatory, kinase inhibition
Rivaroxaban Related Compound J Thiophene-2-carboxamide + oxazolidinone Chlorothiophene, morpholino, oxazolidinone 1066.68 Anticoagulant (reference standard)
N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide Cyclohepta[b]thiophene + thiazole 5-methylthiazole, larger cycloheptane ring Not provided Medicinal applications (unspecified)

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s chloro group enhances electronegativity and may improve target binding but reduce solubility compared to the trifluoromethylphenyl group in , which increases lipophilicity and metabolic stability. The morpholino group in Rivaroxaban analogs improves solubility and pharmacokinetics, a feature absent in the target compound.

In contrast, the cyclohepta[b]thiophene in introduces steric bulk, which may limit bioavailability .

Synthetic Complexity: Thiazoloazepinones require multi-step syntheses involving cyclization and oxidation, whereas thiazolidinones (e.g., ) are often synthesized via ketone-amine condensations .

Pharmacological and Structural Activity Relationships (SAR)

  • Heterocyclic Fusion: The thiazoloazepinone system may mimic natural cofactors or transition states in enzymatic reactions, similar to oxazolidinones in , which inhibit serine proteases like Factor Xa .
  • Ring Size and Bioactivity: Smaller rings (e.g., thiazolidinone in ) favor planar conformations for kinase binding, while larger azepine/cycloheptane systems (target compound, ) may target allosteric sites .

Crystallographic and Computational Insights

  • The SHELX system is widely used for structural determination of such compounds. While crystallographic data for the target compound are unavailable, analogs like and likely employ similar refinement protocols for accurate bond-length and angle analysis .

Biological Activity

The compound 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C11H12ClN3O2S\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a thiazolo[5,4-c]azepine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds related to this compound were tested against various human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.048Apoptosis induction
A5490.054Cell cycle arrest
HeLa0.050Tubulin inhibition

These findings suggest that the compound may act through mechanisms such as tubulin polymerization inhibition and activation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. The results showed promising activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound exhibits moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been reported in studies involving related compounds.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of thiazolo[5,4-c]azepine derivatives. In vitro assays demonstrated that modifications to the thiophene moiety significantly enhanced anticancer activity. For instance:

  • Compound Variants : Derivatives with additional halogen substitutions exhibited enhanced potency against cancer cell lines compared to the parent compound.

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